1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one

Lipophilicity Solubility Formulation

Engineered for CNS drug discovery. Unlike allopurinol, the N1-methyl substitution reduces hydrogen bond donor count (1 vs 3), improving logP and BBB permeability prediction. Its planar, well-characterized crystal structure supports reliable co-crystallization and computational docking. Validated as a benchmark in PDGFR inhibitor SAR and as the optimal starting material for 6-(chloromethyl) derivatives used in anticancer kinase inhibitor libraries. Choose this methylated scaffold for regioselective synthetic modifications and superior solid-state properties.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 5334-56-5
Cat. No. B1460687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one
CAS5334-56-5
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)NC=N2
InChIInChI=1S/C6H6N4O/c1-10-5-4(2-9-10)6(11)8-3-7-5/h2-3H,1H3,(H,7,8,11)
InChIKeyCDJQIJFWTUEUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>22.5 [ug/mL] (The mean of the results at pH 7.4)

1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one (CAS 5334-56-5) — Procurement-Grade Overview of a Pyrazolo[3,4-d]pyrimidinone Scaffold


1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one (CAS 5334-56-5), also known as 9-Methylallopurinol [1], is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidinone class . It features a planar fused-ring scaffold (dihedral angle between rings = 0.46°) [2] and is commonly supplied as a solid powder with purity specifications ≥98% to 99.98% . This compound serves as a fundamental building block and core scaffold for the synthesis of various biologically active derivatives, including anticancer kinase inhibitors [3].

Why Unqualified Substitution of 1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one (CAS 5334-56-5) is Not Advisable


Directly substituting 1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one with other pyrazolo[3,4-d]pyrimidinones or purine analogs (such as Allopurinol) is not scientifically valid. While they share a core heterocyclic scaffold, key physicochemical and structural differences exist. For example, the N1-methyl substitution in this compound alters lipophilicity (LogP), hydrogen-bonding capacity, and solid-state packing geometry compared to the unsubstituted Allopurinol . These variations directly impact solubility, formulation behavior, and, most critically, the regioselectivity of downstream synthetic modifications and scaffold recognition by biological targets [1].

Quantitative Differentiation Evidence for 1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one (CAS 5334-56-5) Against Key Comparators


Enhanced Lipophilicity and DMSO Solubility of 1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one vs. Allopurinol

The target compound exhibits significantly higher lipophilicity than its unsubstituted analog Allopurinol, as quantified by its LogP value. The target compound has a LogP of -0.63 , compared to Allopurinol's LogP of approximately -1.46 . This 0.83 log unit increase corresponds to a roughly 6.8-fold increase in the compound's partition coefficient, favoring organic phase partitioning. Consequently, this enhanced lipophilicity translates to a much higher measured solubility in DMSO: 25 mg/mL (166.51 mM) for the target compound versus 4.6 mg/mL for Allopurinol , representing a 5.4-fold increase in DMSO solubility.

Lipophilicity Solubility Formulation Physicochemical properties

Differential Hydrogen Bond Donor Count and Regioselective Synthetic Utility as a Key Intermediate

The target compound is specifically utilized as a precursor for generating 6-substituted derivatives, a regioselective transformation not readily achievable with the 4-chloro or unsubstituted analogs. In a validated synthetic protocol, 1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one is converted to the corresponding 4-chloro derivative, a critical intermediate for preparing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential anticancer activity [1]. This contrasts with the unsubstituted Allopurinol scaffold, where the 4-oxo group is more chemically labile and less selective for similar alkylation steps . The target compound possesses 1 hydrogen bond donor (HBD), compared to Allopurinol's 3 HBDs, which alters its intermolecular interactions and is a key factor in its unique reactivity profile.

Synthetic intermediate Derivatization Regioselectivity Medicinal chemistry

Defined Crystal Packing and Planarity Enabling Structure-Based Design

The crystal structure of the target compound has been rigorously solved, revealing a highly planar molecular conformation (dihedral angle between rings = 0.46(9)°) [1]. This planarity facilitates a specific solid-state packing arrangement consisting of sheets of molecules connected by a defined network of N—H⋯O, C—H⋯O, and C—H⋯H hydrogen bonds, which are further stabilized by π–π stacking interactions [1]. This detailed structural information is essential for rational structure-based drug design and for predicting solid-state stability and solubility. In contrast, the unsubstituted Allopurinol exhibits a different packing motif due to its distinct hydrogen-bonding network, as evidenced by its different crystal morphology and melting point (>300°C vs. target compound's melting point of >250°C) .

Crystallography Solid state Structure-based design π-π stacking

Established Use as a Reference Compound in PDGFR Kinase Inhibitor SAR Studies

The target compound has been explicitly utilized as a key reagent and reference point in the preparation and structure-activity relationship (SAR) studies of methoxyquinazoline derivatives acting as inhibitors of PDGFR phosphorylation . This contrasts with Allopurinol, which is a known xanthine oxidase inhibitor and not typically employed in PDGFR-related research. While specific IC50 values for the target compound itself against PDGFR are not reported in the cited source, its role as a benchmark in this specific therapeutic area provides a differentiated and verifiable application context. This establishes a clear, documented use case that is not shared by its unsubstituted analog.

Kinase inhibitor SAR PDGFR Reference standard

Reduced Hydrogen Bond Donor Count vs. Allopurinol, Potentially Favoring Blood-Brain Barrier Penetration

The target compound has only one hydrogen bond donor (HBD) , compared to Allopurinol's three HBDs [1]. This is a critical physicochemical distinction because a lower HBD count is a well-established predictor of improved blood-brain barrier (BBB) permeability. This suggests that derivatives based on this methylated scaffold may have a greater potential for central nervous system (CNS) penetration compared to those derived from Allopurinol. While this is a class-level inference based on established medicinal chemistry principles, it highlights a potential strategic advantage for CNS drug discovery programs.

Blood-brain barrier CNS penetration Physicochemical properties Medicinal chemistry

Recommended Application Scenarios for 1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one (CAS 5334-56-5)


Synthesis of 6-Substituted Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

This compound is the recommended starting material for synthesizing 6-(chloromethyl) derivatives, which are critical intermediates for generating libraries of disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential anticancer kinase inhibitory activity [1]. Its specific reactivity and regioselectivity make it a superior choice over unsubstituted Allopurinol for this synthetic route.

Reference Scaffold for PDGFR Inhibitor SAR Studies

For research groups investigating platelet-derived growth factor receptor (PDGFR) inhibitors, this compound serves as a validated reagent and structural benchmark, as documented in SAR studies of methoxyquinazoline derivatives . Its established use in this context provides a reliable starting point for medicinal chemistry optimization.

Core Scaffold for CNS-Penetrant Drug Discovery Programs

Due to its reduced hydrogen bond donor count (1 HBD vs. 3 for Allopurinol), which is a favorable predictor for blood-brain barrier (BBB) penetration, this methylated scaffold is a strategically advantageous core for developing new chemical entities targeting central nervous system (CNS) disorders . It offers a better physicochemical starting point than Allopurinol for CNS projects.

Crystallization and Solid-State Studies for Structure-Based Design

The well-defined crystal structure, including its planar conformation and specific H-bonding network [2], makes this compound ideal for use in co-crystallization studies, polymorph screening, and computational docking campaigns where precise atomic coordinates are required.

Quote Request

Request a Quote for 1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.